2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline
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Overview
Description
2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline is an organic compound with the molecular formula C18H24N2S2. This compound is characterized by the presence of two isopropyl groups and a dithio linkage between two aromatic rings. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline typically involves the reaction of 2-amino-5-isopropylbenzenethiol with 4-isopropylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dithio linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage and aromatic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 2-[(2-Amino-5-methylphenyl)dithio]-4-methylphenylamine
- 2-[(2-Amino-5-tert-butylphenyl)dithio]-4-tert-butylaniline
Comparison: Compared to similar compounds, 2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The dithio linkage also provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[(2-amino-5-propan-2-ylphenyl)disulfanyl]-4-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c1-11(2)13-5-7-15(19)17(9-13)21-22-18-10-14(12(3)4)6-8-16(18)20/h5-12H,19-20H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWNCWNPHKJDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-16-6 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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